molecular formula C4H6N2O2S2 B579142 4-Aminothiophene-2-sulfonamide CAS No. 17510-80-4

4-Aminothiophene-2-sulfonamide

Cat. No.: B579142
CAS No.: 17510-80-4
M. Wt: 178.224
InChI Key: JDYQZLNQRKFDKE-UHFFFAOYSA-N
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Description

4-Aminothiophene-2-sulfonamide is an organic compound with the molecular formula C4H6N2O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features an amino group (-NH2) at the fourth position and a sulfonamide group (-SO2NH2) at the second position of the thiophene ring

Mechanism of Action

Target of Action

4-Aminothiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have been widely used as chemotherapeutic agents . The primary target of sulfonamides, including this compound, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and reproduction of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for the active site of the enzyme . By binding to the active site, this compound prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a key component of the metabolic pathway that produces nucleotides, the building blocks of DNA. By inhibiting the production of folic acid, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial reproduction .

Pharmacokinetics

This suggests that this compound may have a long residence time in the body, which could potentially enhance its bioavailability and therapeutic effect .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, a crucial component of the bacterial metabolic pathway, this compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other substances in the environment, such as organic matter, can affect the bioavailability and efficacy of the drug . Moreover, the stability of this compound may be affected by factors such as pH, temperature, and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothiophene-2-sulfonamide typically involves the following steps:

    Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

    Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of thiophene yields nitrothiophene, which is then reduced to aminothiophene using reducing agents such as iron and hydrochloric acid.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminothiophene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis of Thiophene Derivatives: Using large-scale reactors for the Gewald reaction.

    Efficient Nitration and Reduction: Employing continuous flow reactors for nitration and reduction steps to ensure high yield and purity.

    Sulfonamide Introduction: Using automated systems for the sulfonamide formation to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction can lead to the formation of thiophene derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed.

Major Products

    Oxidation Products: Sulfonic acids, sulfoxides.

    Reduction Products: Aminothiophene derivatives.

    Substitution Products: Halogenated thiophenes, sulfonylated thiophenes.

Scientific Research Applications

4-Aminothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a similar structure but lacks the thiophene ring.

    Sulfamethoxazole: A sulfonamide antibiotic with a different heterocyclic ring.

    Thiophene-2-sulfonamide: Similar structure but without the amino group.

Uniqueness

4-Aminothiophene-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the thiophene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-aminothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYQZLNQRKFDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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